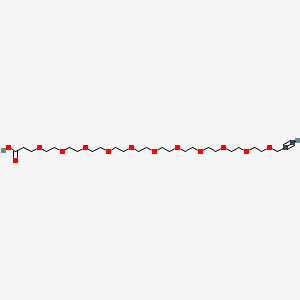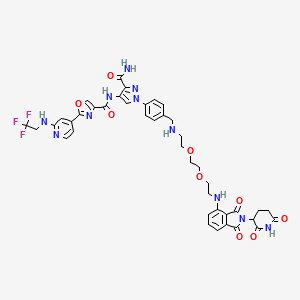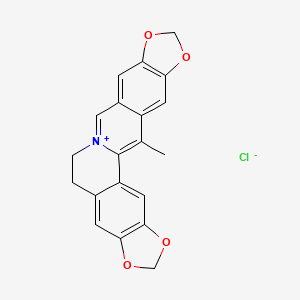
Bis-PEG18-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG18-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This dual functionality makes it a valuable tool in targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG18-Boc typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including purification and characterization to ensure the purity and quality of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG18-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Boc groups can be removed to expose reactive sites for further chemical modifications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents at controlled temperatures.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are commonly employed to remove Boc groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized polyethylene glycol derivatives, while deprotection reactions result in the formation of free amine or thiol groups .
Scientific Research Applications
Bis-PEG18-Boc is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a versatile linker in the synthesis of complex molecules, including PROTACs.
Biology: It is used in the study of protein-protein interactions and targeted protein degradation.
Industry: It is employed in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis-PEG18-Boc involves its role as a linker in PROTACs. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein, facilitating the formation of a ternary complex. This complex promotes the ubiquitination and subsequent degradation of the target protein, thereby modulating its levels within the cell .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG12-Boc: Another polyethylene glycol-based linker with a shorter chain length.
Bis-PEG24-Boc: A similar compound with a longer chain length.
Bis-PEG18-NHS: A polyethylene glycol-based linker with a different functional group.
Uniqueness
Bis-PEG18-Boc is unique due to its specific chain length and Boc protection groups, which provide a balance between flexibility and stability. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .
Properties
Molecular Formula |
C46H90O21 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H90O21/c1-45(2,3)66-43(47)7-9-49-11-13-51-15-17-53-19-21-55-23-25-57-27-29-59-31-33-61-35-37-63-39-41-65-42-40-64-38-36-62-34-32-60-30-28-58-26-24-56-22-20-54-18-16-52-14-12-50-10-8-44(48)67-46(4,5)6/h7-42H2,1-6H3 |
InChI Key |
TYEXGGUSDTVYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)


![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)


![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)


![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
